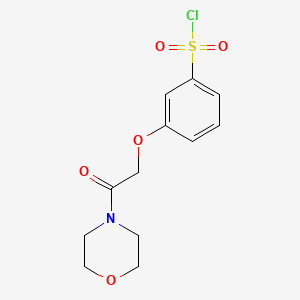
3-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-吗啉-4-基-2-氧代-乙氧基)-苯磺酰氯是一种化学化合物,具有复杂的结构,包括吗啉环、乙氧基和苯磺酰氯部分。
准备方法
合成路线和反应条件
3-(2-吗啉-4-基-2-氧代-乙氧基)-苯磺酰氯的合成通常涉及 3-(2-吗啉-4-基-2-氧代-乙氧基)-苯磺酸与亚硫酰氯的反应。该反应在受控条件下进行,以确保形成所需的磺酰氯衍生物。反应条件通常包括使用惰性气氛,例如氮气或氩气,并且仔细监测反应温度,以防止产物分解。
工业生产方法
在工业环境中,3-(2-吗啉-4-基-2-氧代-乙氧基)-苯磺酰氯的生产可能涉及使用自动化反应器和连续流系统的大规模合成。使用先进的纯化技术,例如重结晶和色谱,确保最终产品的高纯度。
化学反应分析
反应类型
3-(2-吗啉-4-基-2-氧代-乙氧基)-苯磺酰氯经历各种化学反应,包括:
取代反应: 磺酰氯基团可以被亲核试剂(如胺和醇)取代,形成磺酰胺和磺酸酯衍生物。
水解: 该化合物在水或碱性水溶液中可以发生水解,形成相应的磺酸。
氧化和还原: 虽然不太常见,但该化合物在特定条件下可以参与氧化和还原反应。
常用试剂和条件
亲核试剂: 胺、醇和硫醇通常用作取代反应中的亲核试剂。
水解剂: 水、氢氧化钠水溶液或其他碱可用于水解。
氧化剂和还原剂: 特定的氧化剂,如过氧化氢,和还原剂,如硼氢化钠,可用于氧化和还原反应。
主要形成的产物
磺酰胺: 由与胺的反应形成。
磺酸酯: 由与醇的反应形成。
磺酸: 由水解形成。
科学研究应用
3-(2-吗啉-4-基-2-氧代-乙氧基)-苯磺酰氯在科学研究中具有广泛的应用:
生物学: 用于修饰生物分子,如蛋白质和肽,以研究它们的结构和功能。
医药: 研究其在药物开发中的潜在用途,特别是作为药物合成的构建块。
工业: 用于生产具有特定性质的特种化学品和材料。
作用机制
3-(2-吗啉-4-基-2-氧代-乙氧基)-苯磺酰氯的作用机制与其与亲核试剂的反应性有关,导致形成磺酰胺和磺酸酯衍生物。磺酰氯基团具有高度的亲电性,使其易受亲核攻击。这种反应性被利用在各种化学转化和生物分子的修饰中。
相似化合物的比较
类似化合物
独特性
3-(2-吗啉-4-基-2-氧代-乙氧基)-苯磺酰氯的独特性在于磺酰氯基团的存在,与它的类似物相比,该基团赋予了不同的反应性。
属性
分子式 |
C12H14ClNO5S |
|---|---|
分子量 |
319.76 g/mol |
IUPAC 名称 |
3-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H14ClNO5S/c13-20(16,17)11-3-1-2-10(8-11)19-9-12(15)14-4-6-18-7-5-14/h1-3,8H,4-7,9H2 |
InChI 键 |
VGLOFXWKCJEWPO-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)COC2=CC(=CC=C2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




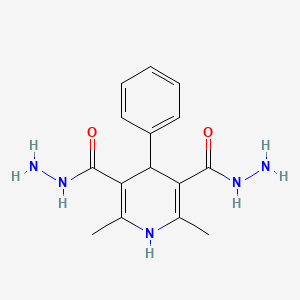
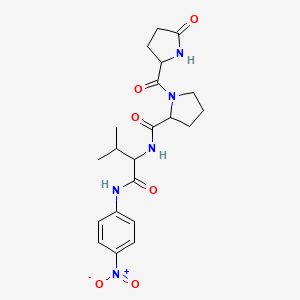
![4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B12109967.png)

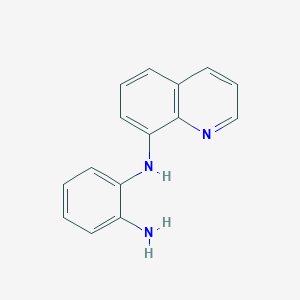
![(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B12109976.png)
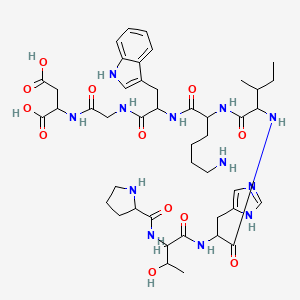
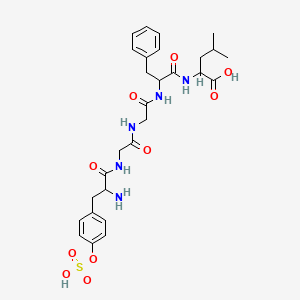

![N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B12110013.png)


